molecular formula C12H11NO5 B1278503 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 133748-06-8

1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1278503
CAS RN: 133748-06-8
M. Wt: 249.22 g/mol
InChI Key: GJSWABALJXFXDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the formation of carboxylic acids and their derivatives. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues was achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has been characterized using various spectroscopic techniques. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was achieved, and the crystal structure was determined by X-ray crystallography . This suggests that similar techniques could be used to elucidate the molecular structure of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

The chemical reactivity of carboxylic acid derivatives is well-documented. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . These findings indicate that 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid could also undergo various functionalization reactions, potentially leading to pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups. For instance, the antiallergic activity of synthesized carboxylic acids was found to be affected by substituents at specific positions on the molecule . The photophysical properties of lanthanide-based coordination polymers assembled from aromatic carboxylic acids were also investigated, revealing interesting luminescence efficiencies . These studies suggest that the physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid would be worth investigating, particularly in terms of its potential biological activities and photophysical properties.

Scientific Research Applications

Antioxidant Activity

Research has shown that derivatives of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid possess significant antioxidant properties. For instance, a study synthesized various derivatives containing different substituents and found some to be potent antioxidants. Notably, certain compounds exhibited antioxidant activity higher than that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).

Antibacterial Properties

Another important application is in the field of antibacterial research. Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, which include the 1-(1,3-Benzodioxol-5-yl) moiety, have been synthesized and shown to possess antibacterial properties. This indicates the potential of these compounds in developing new antibacterial agents (Kostenko et al., 2015).

Photophysical Properties

Research has also delved into the photophysical properties of certain derivatives. A study involving lanthanide-based coordination polymers assembled from derivatives of this acid revealed interesting photophysical characteristics, suggesting applications in areas like materials science (Sivakumar et al., 2011).

Dye Adsorption

A novel metal-organic framework (MOF) incorporating a derivative of this compound demonstrated significant dye adsorption properties. This suggests potential applications in environmental remediation, particularly in the removal of dyes from aqueous solutions (Zhao et al., 2020).

Corrosion Inhibition

Derivatives of 1-(1,3-Benzodioxol-5-yl) have been explored as corrosion inhibitors on iron surfaces. This research points to potential applications in industrial processes where corrosion prevention is crucial (Belghiti et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSWABALJXFXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437577
Record name 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133748-06-8
Record name 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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